5-Methoxypyrazine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxypyrazine-2-sulfonyl chloride is an organic compound with the molecular formula C5H5ClN2O3S and a molecular weight of 208.62 g/mol . It is a sulfonyl chloride derivative of methoxypyrazine, characterized by the presence of a sulfonyl chloride group attached to the pyrazine ring. This compound is primarily used in research and development within the chemical and pharmaceutical industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypyrazine-2-sulfonyl chloride typically involves the chlorination of 5-methoxypyrazine-2-sulfonic acid. One common method includes the use of chlorosulfonic acid as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of sulfonyl chlorides, including this compound, can be optimized using continuous flow protocols. This method enhances the safety and efficiency of the process by providing better control over reaction parameters and reducing the risk of thermal runaway .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxypyrazine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, which react with the sulfonyl chloride group to form sulfonamides and sulfonate esters, respectively.
Oxidation: Reagents such as hydrogen peroxide and thionyl chloride can be used for oxidative transformations.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
5-Methoxypyrazine-2-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Methoxypyrazine-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate ester bonds. This reactivity is crucial for its role in chemical synthesis and modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pefabloc SC: A sulfonyl fluoride used as a serine protease inhibitor.
3-Alkyl-2-Methoxypyrazines: Compounds with similar pyrazine structures but different functional groups, used in flavor and fragrance industries.
Uniqueness
5-Methoxypyrazine-2-sulfonyl chloride is unique due to its specific sulfonyl chloride functional group, which imparts distinct reactivity compared to other methoxypyrazines. This makes it particularly valuable in the synthesis of sulfonamide-based compounds and other specialized chemical applications .
Eigenschaften
CAS-Nummer |
1108654-58-5 |
---|---|
Molekularformel |
C5H5ClN2O3S |
Molekulargewicht |
208.62 g/mol |
IUPAC-Name |
5-methoxypyrazine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H5ClN2O3S/c1-11-4-2-8-5(3-7-4)12(6,9)10/h2-3H,1H3 |
InChI-Schlüssel |
MOYRDVWXZYCSNJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C(C=N1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.